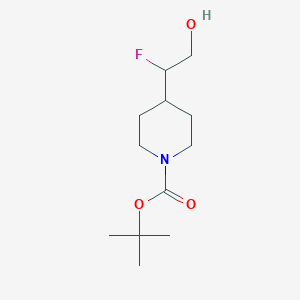
Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1781022-36-3 . It has a molecular weight of 247.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.31 . It’s stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis of Biologically Active Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds such as crizotinib (Kong et al., 2016). This synthesis process involves multiple steps and results in significant yields, underscoring its importance in pharmaceutical research.
Key Intermediate in Drug Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another variant of the compound, is a key intermediate in synthesizing Vandetanib (Wang et al., 2015). The synthesis method involves acylation, sulfonation, and substitution steps, highlighting its complex role in drug development.
Structural Studies and Characterization
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into its structural properties, revealing that it occurs in the 4-enol form under certain conditions (Didierjean et al., 2004). Such studies are crucial for understanding the molecular behavior of these compounds in various environments.
Antibacterial and Anthelmintic Activity
A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed that it exhibits poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). This suggests potential applications in developing treatments against specific parasites and bacteria.
Development of Potent Kinase Inhibitors
A practical synthesis method for a derivative of this compound was described as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors (Zhang et al., 2009). The synthesis process provides an economical alternative to other methods, emphasizing its utility in drug development.
Enzymatic Metabolism Studies
Research on the in vitro metabolism of tert-butyl-4-fluoro-pyrrolidin derivatives highlighted the formation of various metabolites, with major reactions being hydroxylation and carbonyl reduction (Yoo et al., 2008). These findings are important for understanding how such compounds are metabolized in biological systems.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYVOBSVRXLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)
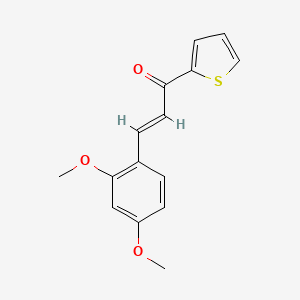
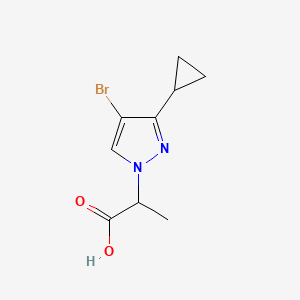

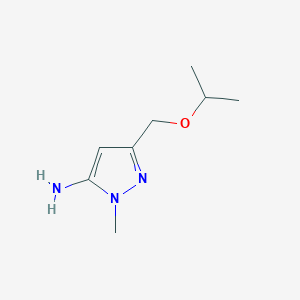
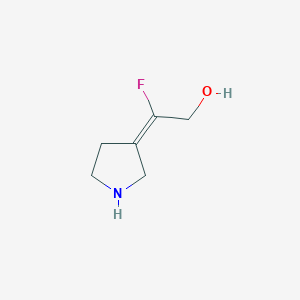
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)
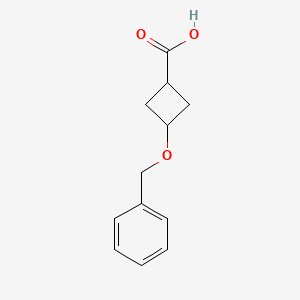

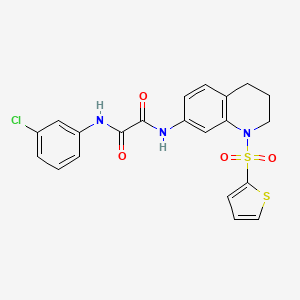
![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)